2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a benzazepine core and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multiple stepsCommon reagents used in these reactions include dimethoxybenzaldehyde, indole derivatives, and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: Shares structural similarities but differs in its core structure and functional groups.
(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Similar benzazepine core but different substituents.
Uniqueness
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to its combination of a benzazepine core and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H27N3O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C25H27N3O5/c1-31-21-6-4-5-20-19(21)8-11-27(20)12-9-26-24(29)16-28-10-7-17-13-22(32-2)23(33-3)14-18(17)15-25(28)30/h4-8,10-11,13-14H,9,12,15-16H2,1-3H3,(H,26,29) |
InChI Key |
JSLFDCLYVLWPJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
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